Cu2S is a Semiconductor, While CuS is Metallic: A Critical Differentiation for Electronic Applications
The fundamental electronic nature of Cu2S and CuS is categorically different. Density functional theory (DFT) calculations show that Cu2S is a semiconductor with a direct band gap of 0.72 eV, whereas CuS and CuS2 are predicted to be metallic [1]. This theoretical distinction is corroborated by experimental UV-VIS spectroscopy of films, which determined that Cu2S possesses an indirect band gap of 1.2 eV and a direct band gap of 2.2 eV, a property absent in metallic CuS [2]. This difference dictates that Cu2S can function as a light absorber or carrier-selective layer, while CuS would short-circuit such a device.
| Evidence Dimension | Electronic Nature & Band Gap |
|---|---|
| Target Compound Data | Cu2S: Semiconductor; Indirect band gap = 1.2 eV, Direct band gap = 2.2 eV |
| Comparator Or Baseline | CuS: Metallic conductor (No band gap) |
| Quantified Difference | Qualitative change from semiconductor to metal |
| Conditions | Cu2S: thermally evaporated film, UV-VIS measurement; CuS & Cu2S theory: DFT calculations |
Why This Matters
A metallic CuS film cannot replace a semiconductor Cu2S film in any application requiring a band gap, such as photovoltaics, photodetectors, or transistors.
- [1] Gao, G., et al. (2025). Theoretical exploration of the Cu-S system at ambient pressure. Physics Letters A, 553, 130670. View Source
- [2] Milan, R., et al. (2021). Investigation of the selectivity-mechanism of copper (I) sulfide (Cu2S) as a dopant-free carrier selective contact for silicon solar cells. Applied Surface Science, 555, 149727. View Source
